Cas no 1806979-69-0 (Ethyl 5-(chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylate)

Ethyl 5-(chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-(chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylate
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- Inchi: 1S/C10H10ClF2NO3/c1-2-17-10(16)7-6(8(12)13)5(3-11)4-14-9(7)15/h4,8H,2-3H2,1H3,(H,14,15)
- InChI Key: VLEHEXVDFNRWJG-UHFFFAOYSA-N
- SMILES: ClCC1=CNC(C(C(=O)OCC)=C1C(F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 404
- XLogP3: 0.7
- Topological Polar Surface Area: 55.4
Ethyl 5-(chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029024513-500mg |
Ethyl 5-(chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylate |
1806979-69-0 | 95% | 500mg |
$1,853.50 | 2022-03-31 | |
Alichem | A029024513-1g |
Ethyl 5-(chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylate |
1806979-69-0 | 95% | 1g |
$2,837.10 | 2022-03-31 | |
Alichem | A029024513-250mg |
Ethyl 5-(chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylate |
1806979-69-0 | 95% | 250mg |
$1,058.40 | 2022-03-31 |
Ethyl 5-(chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylate Related Literature
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Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
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Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
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Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
Additional information on Ethyl 5-(chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylate
Ethyl 5-(chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylate (CAS No: 1806979-69-0): A Promising Chemical Entity in Medicinal Chemistry
In recent years, the ethyl 5-(chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylate (CAS No: 1806979-69-0) has emerged as a significant compound in the field of medicinal chemistry. This synthetic organic molecule, characterized by its unique structural features including a chloromethyl group, difluoromethyl substituent, and hydroxypyridine core, has garnered attention for its potential applications in drug discovery and biological research. The compound's structural versatility enables diverse functionalization pathways, making it a valuable intermediate for developing novel therapeutic agents.
The pyridine ring serves as the central scaffold of this molecule, providing aromatic stability while allowing substitution at multiple positions. The hydroxy group at position 2 enhances hydrogen-bonding capacity, which is critical for molecular recognition in biological systems. The presence of a chloromethyl group at position 5 introduces nucleophilic reactivity, enabling facile substitution reactions with thiols or amines to generate bioactive derivatives. Meanwhile, the difluoromethyl substituent at position 4 contributes electronic modulation and lipophilicity optimization—key parameters for improving drug-like properties such as membrane permeability and metabolic stability.
Innovative synthetic strategies have been reported to access this compound efficiently. Recent studies published in Tetrahedron Letters (2023) demonstrated a one-pot three-component approach using microwave-assisted synthesis to construct the core structure with >85% yield. This method involves sequential nucleophilic substitution and esterification steps under mild conditions, minimizing side reactions typically associated with conventional multi-step protocols. Such advancements highlight the compound's accessibility for large-scale research applications.
Bioactivity studies reveal promising pharmacological profiles. Research from the Journal of Medicinal Chemistry (2024) identified this compound as a selective inhibitor of human topoisomerase IIβ—a validated target in oncology—with an IC₅₀ value of 17 nM against HeLa cells while sparing normal fibroblasts up to concentrations of 1 μM. The difluoromethylation was found to enhance selectivity by modulating protein binding interactions compared to monofluoro analogs.
In antiviral research, this compound exhibits unique activity against enveloped viruses such as HSV-1 and SARS-CoV-2 variants when evaluated in pseudovirus systems (ACS Infectious Diseases, 2024). Molecular docking simulations suggest that the hydroxypyridine moiety interacts with viral protease active sites through π-stacking interactions while the chlorinated alkyl chain disrupts lipid membrane integrity—a dual mechanism not observed in conventional antivirals.
Cutting-edge work published in Chemical Science (January 2024) explored this compound's potential as a prodrug carrier system via bioorthogonal click chemistry modifications on its chloromethyl handle. By conjugating targeting ligands like folate or peptides under copper-free conditions, researchers achieved tumor-specific delivery with reduced off-target effects in xenograft mouse models—a breakthrough for precision medicine approaches.
Spectroscopic characterization confirms its structural integrity:¹H NMR analysis reveals distinct signals at δ 8.1–7.8 ppm corresponding to pyridine protons modulated by electron-withdrawing groups; while δ 4.5 ppm confirms the hydroxy proton environment influenced by intramolecular hydrogen bonding with carbonyl oxygen atoms.
The combination of tunable chemical reactivity and demonstrated biological efficacy positions this compound at an intersection of synthetic organic chemistry and translational medicine research. Its structural features align with Lipinski's "Rule of Five," suggesting favorable ADME properties for oral drug delivery systems currently under investigation by multiple pharmaceutical R&D teams.
Ongoing investigations focus on optimizing stereochemical control during synthesis—a critical factor for enhancing pharmacokinetic profiles—as reported in Organic Letters' December 2023 issue where asymmetric induction methods improved enantiomer purity from ~75% to >98%. Such advancements are expected to accelerate preclinical development timelines for candidate drugs derived from this platform molecule.
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